molecular formula C17H14O3S B13704635 2-(4-Methoxyphenyl)-6-benzothienyl Acetate

2-(4-Methoxyphenyl)-6-benzothienyl Acetate

Cat. No.: B13704635
M. Wt: 298.4 g/mol
InChI Key: UDBMNPKRSCVXJU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-benzothienyl Acetate is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a methoxyphenyl group and a benzothienyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-benzothienyl Acetate typically involves the reaction of 4-methoxyphenylacetic acid with benzothiophene derivatives under specific conditions. One common method involves the use of acetic anhydride as an acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-benzothienyl Acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)-6-benzothienyl Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-benzothienyl Acetate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-6-benzothienyl Acetate is unique due to the combination of the methoxyphenyl and benzothiophene groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-1-benzothiophen-6-yl] acetate

InChI

InChI=1S/C17H14O3S/c1-11(18)20-15-8-5-13-9-16(21-17(13)10-15)12-3-6-14(19-2)7-4-12/h3-10H,1-2H3

InChI Key

UDBMNPKRSCVXJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)OC

Origin of Product

United States

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